3-(Tridecafluorohexyl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tridecafluorohexyl)pyridin-4-amine is a fluorinated organic compound characterized by the presence of a pyridine ring substituted with a tridecafluorohexyl group at the 3-position and an amine group at the 4-position. This compound is notable for its unique chemical properties, which are largely influenced by the presence of the highly electronegative fluorine atoms. These properties make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tridecafluorohexyl)pyridin-4-amine typically involves the introduction of the tridecafluorohexyl group to the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a tridecafluorohexyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Tridecafluorohexyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(Tridecafluorohexyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(Tridecafluorohexyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of the tridecafluorohexyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins and enzymes, potentially inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)pyridin-4-amine
- 3-(Pentafluoroethyl)pyridin-4-amine
- 3-(Heptafluoropropyl)pyridin-4-amine
Uniqueness
3-(Tridecafluorohexyl)pyridin-4-amine is unique due to the length and degree of fluorination of its alkyl chain. This extensive fluorination imparts distinct physicochemical properties, such as increased hydrophobicity and thermal stability, which are not observed in compounds with shorter or less fluorinated alkyl chains. These properties make it particularly valuable in applications requiring high-performance materials and bioactive compounds .
Properties
CAS No. |
143094-26-2 |
---|---|
Molecular Formula |
C11H5F13N2 |
Molecular Weight |
412.15 g/mol |
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyridin-4-amine |
InChI |
InChI=1S/C11H5F13N2/c12-6(13,4-3-26-2-1-5(4)25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h1-3H,(H2,25,26) |
InChI Key |
FYNRUUHZYNMDNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.